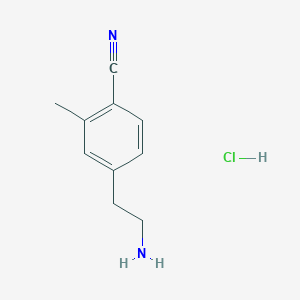
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminoethyl group and a methyl group attached to the benzene ring, along with a nitrile group. This compound is often used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
The compound “4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride” is structurally similar to dopamine, a catecholaminergic monoamine neurotransmitter . The primary target of this compound could be the dopamine receptors , specifically the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in the brain, regulating motor output, motivation, reward, learning, memory, and endocrine regulation .
Mode of Action
The compound likely interacts with its targets, the dopamine receptors, in a manner similar to dopamine. The compound might stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents . The actions of the compound on D4 receptors might vary among individuals .
Biochemical Pathways
The compound, being structurally similar to dopamine, might affect the dopaminergic pathways in the brain. These pathways include the nigrostriatal, mesocortical, mesolimbic, and tuberoinfundibular pathways . These pathways regulate various brain functions such as motor output, cognitive and emotional control, reinforcements and reward, and inhibition of prolactin secretion .
Pharmacokinetics
Dopamine is synthesized in the brain and kidneys from its precursor chemical, L-DOPA . The compound might also be metabolized by various enzymes, including monoamine oxidases .
Result of Action
The molecular and cellular effects of the compound’s action would likely be similar to those of dopamine due to their structural similarity. Dopamine plays a major role in the motivational component of reward-motivated behavior . The compound might also influence immune, gastrointestinal, and cardiovascular systems and renal function .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s action . Additionally, the compound’s action might be influenced by the presence of other substances in the environment, such as other neurotransmitters or drugs .
生化分析
Biochemical Properties
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a water-soluble, irreversible serine protease inhibitor . It interacts with enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is inhibitory, preventing these enzymes from catalyzing their respective reactions .
Cellular Effects
The effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride on cells are primarily related to its role as a protease inhibitor . By inhibiting serine proteases, it can influence cell function by preventing the breakdown of certain proteins. This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride involves binding to the active site of serine proteases . This binding is irreversible, leading to permanent inhibition of the enzyme . This can result in changes in gene expression and cellular processes due to the accumulation of proteins that would otherwise be broken down by these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride can change over time. It is known for its stability and water solubility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitriles.
科学研究应用
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in similar research applications.
2-Amino-4-(2-pyridyl)thiazole: A compound with a similar structure, used in drug development and biochemical studies.
Dopamine: A neuromodulatory molecule with a similar aminoethyl group, involved in various physiological processes.
Uniqueness
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for a wide range of scientific research applications.
属性
IUPAC Name |
4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIICCSVUROBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
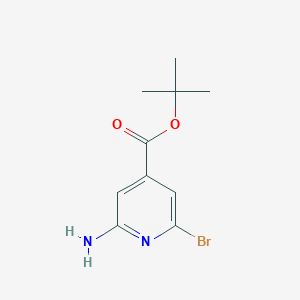
![2-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2756627.png)
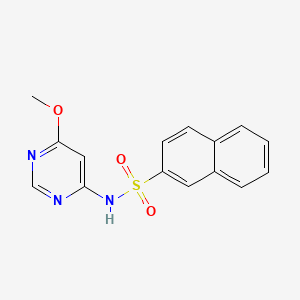
![ethyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2756630.png)
![2-Cyclopropyl-4-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2756631.png)
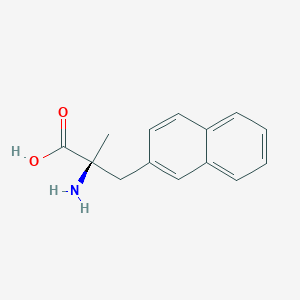
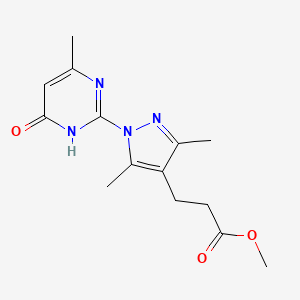
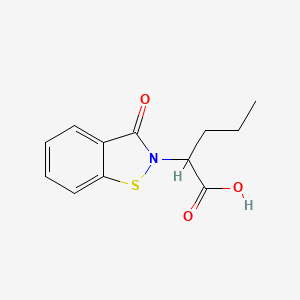
![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)
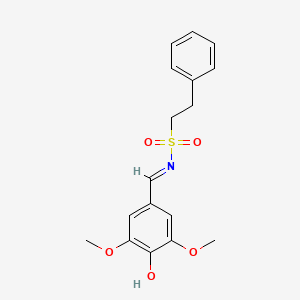
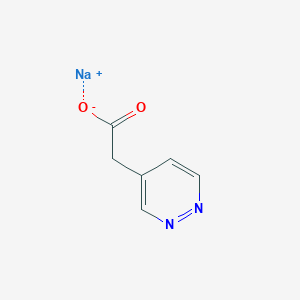

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)
